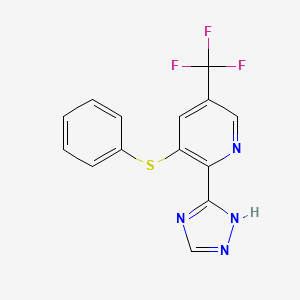

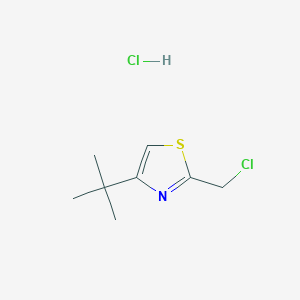

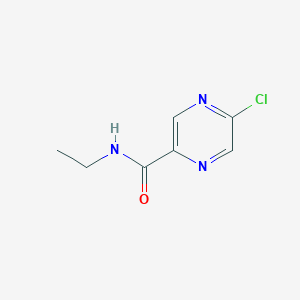

![molecular formula C7H9ClN4 B1410647 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride CAS No. 1956332-72-1](/img/structure/B1410647.png)

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride

Overview

Description

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride is a chemical compound with the formula C7H9ClN4 . It is stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported from 2017 to 2021 .Scientific Research Applications

Synthesis and Biomedical Applications

1H-pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride, are a group of heterocyclic compounds with a wide range of biomedical applications. These compounds can be synthesized from preformed pyrazole or pyridine, and they have diverse biomedical applications due to the variability of substituents at different positions (Donaire-Arias et al., 2022).

Antileishmanial Activity

Synthesized 1H-pyrazolo[3,4-b]pyridine phosphoramidates have shown significant antileishmanial activity against Leishmania amazonensis. The compounds were synthesized through nucleophilic aromatic substitution reaction and evaluated in vitro, displaying notable antileishmanial activity with specific compounds showing strong efficacy (Medeiros et al., 2017).

Antitumor and Antimicrobial Activities

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds were also screened for antitumor activity, with some showing significant efficacy against various pathogens and cancer cell lines (El-Borai et al., 2012).

Kinase Inhibition

1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDK1/CDK2), showing potential as cytotoxic agents with the ability to block cell cycle progression and induce apoptosis in cancer cells (Misra et al., 2003).

Inhibitors for Human Cancer Cell Lines

Polyfunctionalized pyrazolo[3,4-b]pyridines have shown promise as anti-cancer agents against various human cancer cell lines, displaying better cytotoxicity results than other derivatives. Molecular modeling and docking studies have supported their potential as effective anti-cancer compounds (Aggarwal et al., 2021).

Antiviral Activity

Newly synthesized 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated antiviral activity against viruses like Herpes simplex, with specific compounds showing notable effectiveness without toxicity to Vero cells (Bernardino et al., 2007).

Safety and Hazards

The safety and hazards associated with 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride include warnings for ingestion, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound Pyrazolo[3,4-b]pyridines have been studied for their biomedical applications , suggesting they interact with biological targets

Mode of Action

It’s known that pyrazolo[3,4-b]pyridines have a close similarity with the purine bases adenine and guanine , which suggests that they might interact with targets in a similar manner as these bases. More research is required to understand the exact interaction of this compound with its targets.

Result of Action

Some pyrazolo[3,4-b]pyridines have shown significant inhibitory activity , suggesting that this compound might also have similar effects.

properties

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-2-5-1-6-4-10-11-7(6)9-3-5;/h1,3-4H,2,8H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNONYRRLWTKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C=NN2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

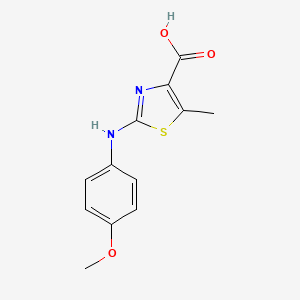

![5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1410565.png)

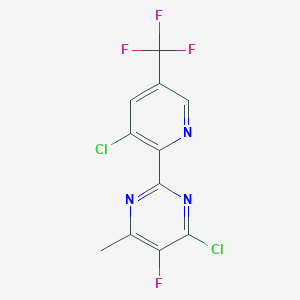

![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide](/img/structure/B1410574.png)

![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)

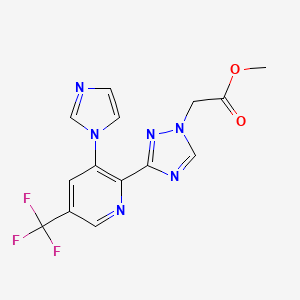

![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)